Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride
Description
This compound is a piperazine derivative featuring two ethanol moieties esterified with dicyclohexylcarboxylate groups and formulated as a dihydrochloride salt. Its structure combines a central piperazine ring with lipophilic cyclohexyl ester substituents, enhancing membrane permeability, while the dihydrochloride salt improves aqueous solubility.
Properties
CAS No. |
66944-68-1 |
|---|---|
Molecular Formula |
C22H40Cl2N2O4 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[4-[2-(cyclohexanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclohexanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C22H38N2O4.2ClH/c25-21(19-7-3-1-4-8-19)27-17-15-23-11-13-24(14-12-23)16-18-28-22(26)20-9-5-2-6-10-20;;/h19-20H,1-18H2;2*1H |
InChI Key |
VJWINASAFSCJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the carboxylate groups.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways . The ethanol and dicyclohexylcarboxylate groups can also play a role in modulating the compound’s activity and binding affinity .
Comparison with Similar Compounds
Structural Analogues with Varied Ester Groups
Table 1: Structural Comparison
Key Differences :
- Cyclohexyl vs.
- Aromatic vs. Alicyclic Esters : The di(p-methylbenzoate) derivative () introduces aromaticity, enabling π-π interactions in biological systems. However, aromatic esters may face faster metabolic hydrolysis compared to alicyclic esters, affecting pharmacokinetics .
Parent Alcohols (Unmodified Piperazine Derivatives)
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (Water) | Hygroscopicity |
|---|---|---|---|
| Target Compound | ~3.5 | Moderate | High |
| 2,2'-(Piperazine-1,4-diyl)diethanol | ~0.2 | High | Moderate |
| Piperazine dihydrochloride | -1.8 | Very High | High |
Functional Insights :
- The parent diol (2,2'-(Piperazine-1,4-diyl)diethanol, CAS 5464-12-0) lacks ester groups, resulting in high hydrophilicity and rapid systemic clearance. The target compound’s esterification extends half-life by slowing hydrolysis .
- Piperazine dihydrochloride () shares the dihydrochloride salt but lacks ethanol and ester moieties, limiting its utility in lipophilic environments .
Functional Analogues in Therapeutics
H-7 Dihydrochloride (): A kinase inhibitor with polypharmacology. Unlike H-7, the target compound’s alicyclic esters may confer selectivity for specific targets (e.g., lipid-associated enzymes or receptors) due to enhanced lipophilicity and reduced off-target interactions .
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